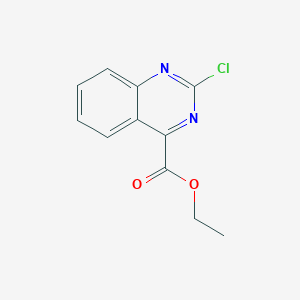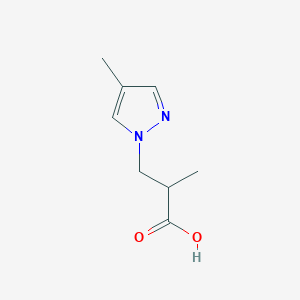![molecular formula C22H16N4S B1454792 2-((1-メチル-2-フェニル-1H-インドール-3-イル)ジアゼニル)ベンゾ[d]チアゾール CAS No. 55773-66-5](/img/structure/B1454792.png)
2-((1-メチル-2-フェニル-1H-インドール-3-イル)ジアゼニル)ベンゾ[d]チアゾール
概要
説明
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole is an organic compound known for its vibrant yellow to orange crystalline powder form. This compound exhibits strong visible light absorption properties, particularly in the 450-530 nm wavelength range . It is a derivative of indole and benzo[d]thiazole, both of which are significant in various biological and chemical applications.
科学的研究の応用
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes and pigments due to its strong light absorption properties.
作用機序
Target of Action
The compound “2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole”, also known as “1-Methyl-2-phenyl-3-(benzothiazol-2-ylazo)-1H-indole”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity.
Cellular Effects
The effects of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization . These effects can lead to significant changes in cellular behavior and function, making 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives have been shown to bind to multiple receptors with high affinity, leading to modulation of their activity . Additionally, these compounds can inhibit or activate specific enzymes, resulting in altered biochemical pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. Indole derivatives have been reported to exhibit varying degrees of stability and degradation, which can influence their long-term effects on cells and tissues . Understanding these temporal effects is crucial for optimizing the use of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these processes is essential for optimizing the delivery and efficacy of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole typically involves the reaction of 1-methyl-2-phenyl-1H-indole-3-diazonium chloride with benzo[d]thiazole under controlled conditions. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and requires careful temperature control to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and benzo[d]thiazole rings. .
類似化合物との比較
Similar compounds include other indole and benzo[d]thiazole derivatives, such as:
1-Methyl-2-phenyl-1H-indole: Shares the indole core but lacks the diazenyl and benzo[d]thiazole groups.
Benzo[d]thiazole: Lacks the indole and diazenyl groups but shares the benzo[d]thiazole core.
2-((1-Methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole: Similar structure but with a benzo[d]imidazole ring instead of benzo[d]thiazole.
The uniqueness of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components .
特性
IUPAC Name |
1,3-benzothiazol-2-yl-(1-methyl-2-phenylindol-3-yl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4S/c1-26-18-13-7-5-11-16(18)20(21(26)15-9-3-2-4-10-15)24-25-22-23-17-12-6-8-14-19(17)27-22/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMKSSZMOPVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743285 | |
| Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55773-66-5 | |
| Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)
![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)








![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)

